molecular formula C6H3F3N2S B1427480 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile CAS No. 1427195-13-8

2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile

Cat. No. B1427480
CAS RN: 1427195-13-8
M. Wt: 192.16 g/mol
InChI Key: NYQYBCKESFZJFX-UHFFFAOYSA-N
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Description

2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. This compound is also known as TFMTA and has a molecular formula of C7H3F3N2S.

Scientific Research Applications

Synthetic Approaches and Chemical Properties

Study of Synthetic Processes for Novel Fungicides

Liu An-chang (2012) explored the synthesis of novel fungicides like thifuzamide, starting from trifluoro-acetoacetate, leading to compounds with a trifluoromethylthiazol moiety, demonstrating its importance in agricultural chemistry (Liu An-chang, 2012).

Green and Efficient Synthesis of Substituted Acrylonitriles

Kavitha et al. (2019) described an environmentally benign method for synthesizing substituted 2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenylacrylonitriles, highlighting the compound's utility in organic synthesis and the development of eco-friendly methodologies (Kavitha et al., 2019).

Helix-helix Interactions in Molecular Crystals

Stefankiewicz et al. (2011) investigated the crystal structure of a molecule similar in structure to the query compound, focusing on its ability to form heterochiral sheets, which could have implications for understanding molecular interactions in solid states (Stefankiewicz et al., 2011).

Novel Compound Synthesis and Applications

Facile Synthesis of Macrocyclic Dicarbonitriles

Ahmed et al. (2020) developed novel macrocyclic dicarbonitriles containing thiazole units, demonstrating the versatility of thiazole-based compounds in synthesizing complex structures with potential for diverse applications (Ahmed et al., 2020).

Synthesis of 2-Substituted Thiazole-5-carboxylates

Fong et al. (2004) described a method for synthesizing thiazole-5-carboxylate esters, showcasing the chemical flexibility and reactivity of thiazole derivatives in producing a variety of biologically relevant compounds (Fong et al., 2004).

Re(I) Tricarbonyl Complexes with Thione and Thiazol-2-ylidene Ligands

Stout et al. (2020) synthesized Re(I) tricarbonyl complexes incorporating thiazole ligands, examining their reactivity and potential applications in catalysis and materials science (Stout et al., 2020).

properties

IUPAC Name

2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2S/c7-6(8,9)5-11-4(1-2-10)3-12-5/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQYBCKESFZJFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301257962
Record name 4-Thiazoleacetonitrile, 2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301257962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1427195-13-8
Record name 4-Thiazoleacetonitrile, 2-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427195-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thiazoleacetonitrile, 2-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301257962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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